molecular formula C15H18BrN3O2S B1420511 N-Cyclohexyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide CAS No. 1187385-90-5

N-Cyclohexyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide

Cat. No.: B1420511
CAS No.: 1187385-90-5
M. Wt: 384.3 g/mol
InChI Key: VLRCQLORLAXKGT-UHFFFAOYSA-N
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Description

N-Cyclohexyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide is an organic compound with the molecular formula C15H18BrN3O2S and a molecular weight of 384.3 g/mol . It is characterized by the presence of a cyclohexyl group, a bromopyrazole moiety, and a benzenesulfonamide structure. This compound is typically a solid, appearing as colorless or slightly yellow crystals[2][2].

Preparation Methods

The synthesis of N-Cyclohexyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide involves a multi-step process:

    Formation of 4-(4-bromopyrazol-1-yl)benzenesulfonamide: This intermediate is synthesized by reacting benzenesulfonyl chloride with 4-bromopyrazole-1-amine under suitable conditions[][2].

    Cyclohexylation: The intermediate is then reacted with cyclohexylamine to form the final product, this compound[][2].

Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

N-Cyclohexyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Cyclohexyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Cyclohexyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The bromopyrazole moiety can interact with enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

N-Cyclohexyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide can be compared with similar compounds such as:

    N-Cyclohexyl 4-(4-chloropyrazol-1-yl)benzenesulfonamide: Similar structure but with a chlorine atom instead of bromine.

    N-Cyclohexyl 4-(4-fluoropyrazol-1-yl)benzenesulfonamide: Similar structure but with a fluorine atom instead of bromine.

    N-Cyclohexyl 4-(4-iodopyrazol-1-yl)benzenesulfonamide: Similar structure but with an iodine atom instead of bromine.

The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and biological activity compared to its halogenated analogs.

Properties

IUPAC Name

4-(4-bromopyrazol-1-yl)-N-cyclohexylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O2S/c16-12-10-17-19(11-12)14-6-8-15(9-7-14)22(20,21)18-13-4-2-1-3-5-13/h6-11,13,18H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRCQLORLAXKGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)N3C=C(C=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674918
Record name 4-(4-Bromo-1H-pyrazol-1-yl)-N-cyclohexylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187385-90-5
Record name 4-(4-Bromo-1H-pyrazol-1-yl)-N-cyclohexylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187385-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Bromo-1H-pyrazol-1-yl)-N-cyclohexylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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